An In-Depth Technical Guide to Ethyl 1H-benzo[d]imidazole-7-carboxylate
An In-Depth Technical Guide to Ethyl 1H-benzo[d]imidazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1H-benzo[d]imidazole-7-carboxylate, bearing the CAS number 167487-83-4, is a pivotal heterocyclic building block in contemporary medicinal chemistry.[1] Its significance is most profoundly demonstrated in its role as a key intermediate in the synthesis of blockbuster antihypertensive drugs, including candesartan and azilsartan.[2][3][4][5] These drugs are Angiotensin II Receptor Blockers (ARBs), a class of medications that play a critical role in the management of hypertension and cardiovascular diseases by selectively inhibiting the renin-angiotensin-aldosterone system (RAAS). This guide provides a comprehensive technical overview of Ethyl 1H-benzo[d]imidazole-7-carboxylate, encompassing its chemical and physical properties, a detailed synthetic protocol, analytical characterization, and its crucial application in the synthesis of next-generation pharmaceuticals. The benzimidazole scaffold itself is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[6][7][8]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Ethyl 1H-benzo[d]imidazole-7-carboxylate is essential for its handling, reaction optimization, and formulation development.
| Property | Value | Source |
| CAS Number | 167487-83-4 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 190.20 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥98% (commercially available) | [1] |
| SMILES | O=C(C1=C2NC=NC2=CC=C1)OCC | [1] |
| LogP | 1.7396 (predicted) | [1] |
| Topological Polar Surface Area (TPSA) | 54.98 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis of Ethyl 1H-benzo[d]imidazole-7-carboxylate
The synthesis of Ethyl 1H-benzo[d]imidazole-7-carboxylate is typically achieved through the condensation of an o-phenylenediamine derivative with a suitable carboxylic acid or its equivalent, a classic method known as the Phillips-Ladenburg benzimidazole synthesis.[9][10][11] This reaction proceeds via the formation of a monoacyl intermediate, followed by an intramolecular cyclization and dehydration to yield the benzimidazole ring system.[12]
Experimental Protocol: Synthesis via Phillips-Ladenburg Condensation
This protocol describes a plausible and robust method for the laboratory-scale synthesis of Ethyl 1H-benzo[d]imidazole-7-carboxylate from ethyl 2,3-diaminobenzoate and formic acid.
Materials:
-
Ethyl 2,3-diaminobenzoate
-
Formic acid (≥98%)
-
4 M Hydrochloric acid
-
Sodium bicarbonate
-
Ethanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Activated charcoal
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2,3-diaminobenzoate (0.1 mol) in 100 mL of 4 M hydrochloric acid.
-
Addition of Formic Acid: To the stirred solution, add formic acid (0.12 mol) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane solvent system.
-
Neutralization and Extraction: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystalline product by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum to afford pure Ethyl 1H-benzo[d]imidazole-7-carboxylate.
Caption: Synthetic workflow for Ethyl 1H-benzo[d]imidazole-7-carboxylate.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized Ethyl 1H-benzo[d]imidazole-7-carboxylate. Below are the expected spectroscopic data based on its chemical structure and data from analogous compounds.[13][14][15][16][17][18][19][20]
1. 1H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: DMSO-d₆
-
Expected Chemical Shifts (δ, ppm):
-
~8.2-8.4 (s, 1H): Proton on the C2 carbon of the imidazole ring.
-
~7.8-8.0 (d, 1H): Aromatic proton at the C4 position.
-
~7.5-7.7 (d, 1H): Aromatic proton at the C6 position.
-
~7.2-7.4 (t, 1H): Aromatic proton at the C5 position.
-
~4.3-4.5 (q, 2H): Methylene protons (-CH₂-) of the ethyl ester group.
-
~1.3-1.5 (t, 3H): Methyl protons (-CH₃) of the ethyl ester group.
-
~12.5-13.0 (br s, 1H): NH proton of the imidazole ring.
-
2. 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: DMSO-d₆
-
Expected Chemical Shifts (δ, ppm):
-
~165-167: Carbonyl carbon (C=O) of the ester.
-
~142-145: C2 carbon of the imidazole ring.
-
~140-143: C7a carbon of the benzimidazole ring.
-
~132-135: C3a carbon of the benzimidazole ring.
-
~125-128: C5 carbon of the benzimidazole ring.
-
~122-125: C6 carbon of the benzimidazole ring.
-
~115-118: C4 carbon of the benzimidazole ring.
-
~110-113: C7 carbon of the benzimidazole ring.
-
~60-62: Methylene carbon (-CH₂-) of the ethyl ester group.
-
~14-16: Methyl carbon (-CH₃) of the ethyl ester group.
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: KBr pellet or ATR
-
Expected Characteristic Peaks (cm⁻¹):
-
~3300-3400 (broad): N-H stretching of the imidazole ring.
-
~3000-3100: Aromatic C-H stretching.
-
~2850-2980: Aliphatic C-H stretching of the ethyl group.
-
~1700-1720: C=O stretching of the ester.
-
~1600-1620: C=N stretching of the imidazole ring.
-
~1450-1500: Aromatic C=C stretching.
-
4. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI)
-
Expected m/z:
-
[M+H]⁺: 191.0764 (calculated for C₁₀H₁₁N₂O₂⁺)
-
Application in Drug Synthesis: A Gateway to Angiotensin II Receptor Blockers
The primary and most significant application of Ethyl 1H-benzo[d]imidazole-7-carboxylate is as a cornerstone intermediate in the multi-step synthesis of Angiotensin II Receptor Blockers (ARBs). This class of drugs, including candesartan and azilsartan, is fundamental in the treatment of hypertension.[2][3][4][5]
The Renin-Angiotensin-Aldosterone System (RAAS) and ARBs
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II, a potent vasoconstrictor, is a key effector molecule in this system. It exerts its effects by binding to the angiotensin II type 1 (AT₁) receptor, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.
ARBs, synthesized from intermediates like Ethyl 1H-benzo[d]imidazole-7-carboxylate, competitively and selectively block the binding of angiotensin II to the AT₁ receptor. This inhibition leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.
Caption: The role of ARBs in the Renin-Angiotensin-Aldosterone System.
Synthetic Utility in Candesartan and Azilsartan Synthesis
In the synthesis of candesartan and azilsartan, Ethyl 1H-benzo[d]imidazole-7-carboxylate serves as the foundational benzimidazole core. The nitrogen at the 1-position of the imidazole ring is subsequently alkylated with a substituted biphenylmethyl group. The ethoxy group at the 2-position is a common feature in these ARBs. The ester at the 7-position is a precursor to the carboxylic acid, which is a critical functional group for the biological activity of these drugs.[2][3][4][5][21][22][23][][25][26]
Conclusion
Ethyl 1H-benzo[d]imidazole-7-carboxylate is more than just a chemical compound; it is a key enabler in the development of life-saving medications for cardiovascular diseases. Its synthesis, while rooted in classic organic chemistry principles, requires careful execution and purification to meet the stringent demands of the pharmaceutical industry. A thorough understanding of its properties and reactivity is paramount for any researcher or drug development professional working in this therapeutic area. This guide provides a solid foundation for the synthesis, characterization, and application of this vital molecule, empowering further innovation in the field of medicinal chemistry.
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